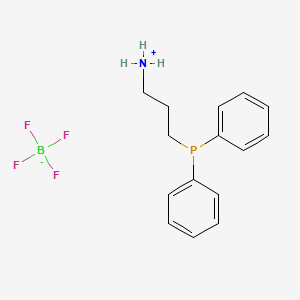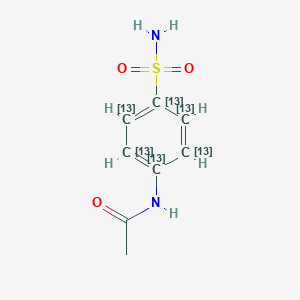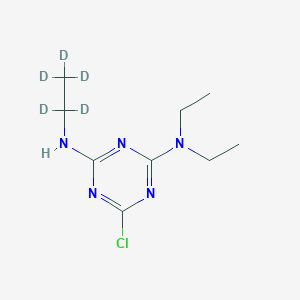
Trietazine D5 100 microg/mL in Acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trietazine D5 100 micrograms per milliliter in Acetone: is a deuterated form of Trietazine, a triazine herbicide. Deuterated compounds are often used in scientific research as internal standards in mass spectrometry due to their stability and distinguishable mass. Trietazine D5 is dissolved in acetone, a common solvent, to create a solution with a concentration of 100 micrograms per milliliter.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trietazine D5 involves the incorporation of deuterium atoms into the Trietazine molecule. This can be achieved through various methods, including catalytic deuteration, where a catalyst is used to replace hydrogen atoms with deuterium. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange.
Industrial Production Methods
Industrial production of Trietazine D5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the high pressures and temperatures required for catalytic deuteration. Quality control measures are in place to ensure the purity and concentration of the final product.
Chemical Reactions Analysis
Types of Reactions
Trietazine D5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Trietazine D5 may produce hydroxylated derivatives, while reduction may yield deuterated amines.
Scientific Research Applications
Trietazine D5 is widely used in scientific research due to its stability and distinguishable mass. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry to quantify the concentration of Trietazine in environmental samples.
Biology: Employed in studies to understand the metabolism and degradation of triazine herbicides in biological systems.
Medicine: Investigated for its potential effects on human health and its role as a contaminant in drinking water.
Industry: Used in the development of analytical methods for the detection and quantification of triazine herbicides in various matrices.
Mechanism of Action
The mechanism of action of Trietazine D5 involves its interaction with specific molecular targets. In plants, Trietazine inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, preventing the transfer of electrons and ultimately leading to the death of the plant. In scientific research, the deuterated form is used to trace the metabolic pathways and degradation products of Trietazine.
Comparison with Similar Compounds
Similar Compounds
Atrazine D5: Another deuterated triazine herbicide used as an internal standard in mass spectrometry.
Simazine D5: Similar to Trietazine D5, used in environmental analysis and research.
Uniqueness
Trietazine D5 is unique due to its specific molecular structure and the presence of deuterium atoms, which provide stability and a distinguishable mass. This makes it particularly useful in analytical chemistry and environmental research, where precise quantification and identification are essential.
Properties
Molecular Formula |
C9H16ClN5 |
|---|---|
Molecular Weight |
234.74 g/mol |
IUPAC Name |
6-chloro-2-N,2-N-diethyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14)/i1D3,4D2 |
InChI Key |
HFBWPRKWDIRYNX-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)N(CC)CC |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
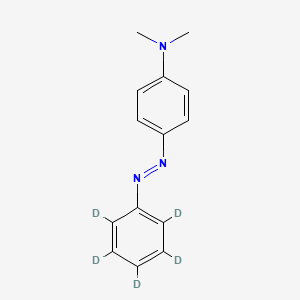
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
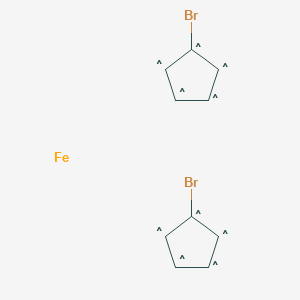
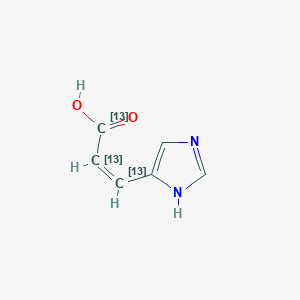
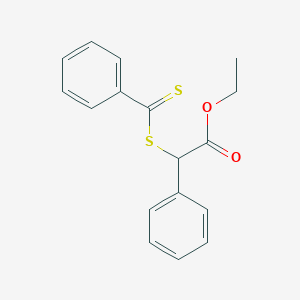
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)
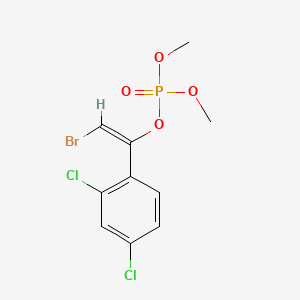
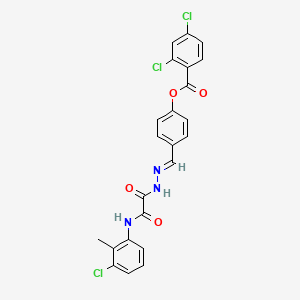
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
